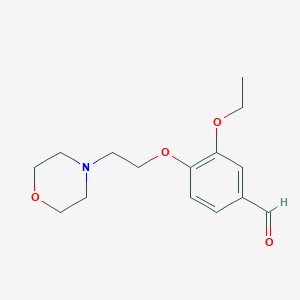
3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde” is a chemical compound with the molecular formula C15H21NO4 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde” can be represented by the InChI code:1S/C15H21NO4/c1-2-18-14-8-7-13(9-17)11-15(14)20-10-6-16-3-5-19-4-12-16/h7-9,11H,2-6,10,12H2,1H3 . This indicates that the molecule consists of a benzaldehyde core with ethoxy and morpholinoethoxy substituents at the 3- and 4-positions, respectively. Physical And Chemical Properties Analysis
“3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde” is a solid at room temperature . It has a molecular weight of 279.33 g/mol .Applications De Recherche Scientifique
Proteomics Research
In the field of proteomics, this compound is utilized for studying protein interactions and functions. It serves as a specialized reagent that can modify proteins or peptides, which aids in the identification and quantification of proteins in complex biological samples .
Pharmacology
3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde: is employed in pharmacological research to synthesize novel compounds with potential therapeutic effects. Its structure is key in the development of small molecule drugs that can interact with biological targets .
Organic Synthesis
This chemical serves as an intermediate in organic synthesis processes. It’s particularly valuable in the synthesis of complex molecules due to its reactive aldehyde group, which can undergo various chemical reactions to form new bonds .
Medicinal Chemistry
In medicinal chemistry, it’s used to create derivatives that are tested for medicinal properties. Its morpholine moiety is a common feature in molecules with pharmacological activity, making it a significant component in drug design .
Biotechnology Research
The compound finds applications in biotechnology research, particularly in the modification of biomolecules. It can be used to alter the properties of enzymes or other proteins to enhance their stability or activity for industrial applications .
Analytical Chemistry
3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde: can be used as a standard or reference compound in analytical methods such as chromatography or mass spectrometry. It helps in the calibration of instruments and validation of analytical procedures .
Chemical Engineering
In chemical engineering, this compound is involved in process development for the production of fine chemicals. Its role in the optimization of reaction conditions and scaling up of chemical processes is crucial for industrial manufacturing .
Environmental Science
Lastly, this compound may be used in environmental science to study the degradation of similar organic compounds in the environment. Understanding its breakdown can help in assessing the environmental impact of related chemicals .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-2-19-15-11-13(12-17)3-4-14(15)20-10-7-16-5-8-18-9-6-16/h3-4,11-12H,2,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIGUWFSCPOXGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Bromophenyl)acryloyl]-4-(4-chlorophenyl)piperazine](/img/structure/B442741.png)
![2-phenyl-N-(4-{[(2-phenyl-4-quinolinyl)carbonyl]amino}butyl)-4-quinolinecarboxamide](/img/structure/B442743.png)
![ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B442747.png)
![N-[1-(1-adamantyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B442750.png)
![2-Chlorophenyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B442751.png)
![N-cycloheptyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B442752.png)
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B442754.png)

![2-({[3-(Aminocarbonyl)-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B442757.png)
![5-[(2-bromophenoxy)methyl]-N-(4-methylpiperazin-1-yl)furan-2-carboxamide](/img/structure/B442758.png)
![N-isobutyl-4-[(1-naphthyloxy)methyl]benzamide](/img/structure/B442759.png)
![N-(4-chlorobenzyl)-3-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B442760.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-3-({3-[(3-cyano-4,5-dimethyl-2-thienyl)amino]-3-oxopropyl}sulfanyl)propanamide](/img/structure/B442761.png)